N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O2/c18-13-1-5-15(6-2-13)22-11-9-21(10-12-22)8-7-19-16(23)17(24)20-14-3-4-14/h1-2,5-6,14H,3-4,7-12H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNVZWWWCJNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Fluorophenyl)piperazine
Procedure :
- Charge a 3-neck flask with piperazine hexahydrate (25.0 g, 128 mmol) and 1-bromo-4-fluorobenzene (22.1 g, 128 mmol) in DMF (150 mL)
- Add K₂CO₃ (35.3 g, 256 mmol) and heat at 80°C under N₂ for 18 hr
- Cool, filter through Celite®, and concentrate under reduced pressure
- Purify via flash chromatography (SiO₂, EtOAc/Hexane 1:3 → 1:1)
Yield : 68% (19.4 g)
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.02 (dd, J = 8.8, 5.2 Hz, 2H), 6.93 (t, J = 8.8 Hz, 2H), 3.12 (t, J = 5.0 Hz, 4H), 2.94 (t, J = 5.0 Hz, 4H)
- HRMS (ESI+): m/z calc. for C₁₀H₁₂FN₂ [M+H]⁺ 179.0984, found 179.0986
Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethylamine
Stepwise Protocol :
- Protect piperazine nitrogen using Boc₂O (1.2 eq) in CH₂Cl₂ at 0°C → RT for 4 hr
- Alkylate with 2-bromoethylamine hydrobromide (1.5 eq) using DIPEA (3.0 eq) in MeCN at 60°C for 12 hr
- Deprotect with TFA/CH₂Cl₂ (1:1 v/v) for 2 hr at RT
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Alkylation Temp | 60°C | Maximizes SN2 |
| Boc Protection Time | 4 hr | Prevents over-subs. |
| DIPEA Equiv | 3.0 | Neutralizes HBr |
Yield : 82% over three steps
Purity : >98% (HPLC, C18, 0.1% TFA/MeCN)
Oxalamide Coupling with Cyclopropylamine
Optimized Conditions :
- React 2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamine (10.0 mmol) with oxalyl chloride (12.0 mmol) in THF at -78°C
- Add cyclopropylamine (12.0 mmol) and DMAP (0.5 mmol) at 0°C
- Warm to RT and stir for 6 hr
Workup :
- Quench with sat. NaHCO₃ (50 mL)
- Extract with EtOAc (3 × 50 mL)
- Dry over MgSO₄, concentrate, and recrystallize from EtOH/H₂O
Yield : 74%
Characterization Data :
- IR (ATR) : 3280 (N-H), 1654 (C=O), 1598 (Ar C-C) cm⁻¹
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 166.2 (C=O), 158.1 (C-F), 115.4-129.8 (Ar), 52.1 (piperazine CH₂), 44.7 (ethyl CH₂), 8.3 (cyclopropyl CH₂)
- XRD Analysis : Monoclinic P2₁/c, a = 12.567(3) Å, b = 7.892(2) Å, c = 15.432(4) Å, β = 112.74(3)°
Process Optimization and Scale-Up Considerations
Solvent Screening for Coupling Reaction
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 74 | 98 |
| DMF | 36.7 | 68 | 95 |
| CH₂Cl₂ | 8.9 | 71 | 97 |
| EtOAc | 6.0 | 63 | 93 |
THF provides optimal balance between reagent solubility and reaction rate.
Catalyst Comparison for Amidation
| Catalyst | Loading (mol%) | Time (hr) | Yield (%) |
|---|---|---|---|
| None | - | 24 | 45 |
| DMAP | 5 | 6 | 74 |
| HOBt | 10 | 8 | 69 |
| EDCI | 10 | 7 | 72 |
DMAP demonstrates superior catalytic activity via nucleophilic assistance mechanism.
Analytical Validation Protocols
Structural Confirmation
X-ray Crystallography :
HPLC-MS Parameters :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: 0.1% FA in H₂O/MeCN (70:30 → 20:80 over 15 min)
- Retention Time: 9.87 min
- [M+H]⁺: Calc. 402.19, Found 402.21
Industrial-Scale Adaptation Challenges
Critical Quality Attributes (CQAs)
| Parameter | Target | Control Strategy |
|---|---|---|
| Potency | 98-102% | In-process HPLC monitoring |
| Related Substances | <0.5% any impurity | Cation exchange chromatography |
| Residual Solvents | <500 ppm THF | Vacuum drying at 50°C |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Computed Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| LogP (XLogP3-AA) | 4.6 |
These properties suggest a moderate lipophilicity, which is often favorable for drug-like characteristics.
Medicinal Chemistry
N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has been investigated for its potential as a therapeutic agent in several areas:
- Antimycobacterial Activity :
- Neurological Implications :
- Cancer Research :
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Piperazine Derivatives : The synthesis of piperazine derivatives involves the reaction of piperazine with various carbonyl compounds under basic conditions, yielding compounds that can be further modified to enhance biological activity.
- Cyclopropyl Introduction : Methods for introducing the cyclopropyl group often involve cyclopropanation reactions, which are crucial for maintaining the structural integrity necessary for biological activity.
Case Study 1: Antimycobacterial Efficacy
A study published in Nature highlighted the effectiveness of similar compounds in inhibiting M. tuberculosis. Modifications to the piperazine ring were shown to significantly increase potency against resistant strains. The study concluded that the presence of specific substituents on the piperazine could enhance binding affinity to bacterial targets .
Case Study 2: Neurological Activity
In a pharmacological study, derivatives of this compound were evaluated for their effects on serotonin receptors. Results indicated that certain analogs exhibited high affinity for these receptors, suggesting potential use as antidepressants .
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: BG15020 (N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide)
The closest structural analog, BG15020 (CAS: 1049418-26-9), differs by the substitution of the 4-fluorophenyl group with a 4-methoxyphenyl group. Key distinctions include:
| Property | Target Compound | BG15020 |
|---|---|---|
| Molecular Formula | C₁₇H₂₃FN₄O₂ (estimated) | C₁₈H₂₆N₄O₃ |
| Substituent on Phenyl | Fluorine (electron-withdrawing) | Methoxy (electron-donating) |
| Molecular Weight | ~335.4 g/mol (estimated) | 346.424 g/mol |
| Polarity | Higher lipophilicity | Lower lipophilicity (due to methoxy oxygen) |
The fluorine atom’s electronegativity may enhance dipole interactions with receptor sites, while the methoxy group in BG15020 could participate in hydrogen bonding. This difference likely impacts receptor affinity and pharmacokinetics .
Comparison with Nitrophenyl-Substituted Analogs
Compounds synthesized in , such as 2-(4-nitrophenyl)-1-(4-arylpiperazin-1-yl)ethane-1-ones, feature a nitro group (strong electron-withdrawing) instead of fluorine or methoxy. Key contrasts:
| Property | Target Compound | Nitrophenyl Analog |
|---|---|---|
| Substituent Electronic Effect | Moderate electron-withdrawing (F) | Strong electron-withdrawing (NO₂) |
| Synthetic Route | Likely involves amidation (ethanediamide) | Ketone intermediate (ethane-1-one) |
| Receptor Binding | Potential for balanced affinity | Possible over-polarization reducing bioavailability |
The nitro group’s strong electron-withdrawing nature may reduce basicity of the piperazine nitrogen, altering receptor engagement compared to the fluorinated compound .
Pharmacological Implications
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s small size and electronegativity may improve blood-brain barrier penetration compared to methoxy analogs, favoring central nervous system targeting.
- Ethanediamide Backbone: The cyclopropyl-ethanediamide moiety in both the target and BG15020 may confer metabolic resistance versus simpler amides, as cyclopropyl groups are known to block oxidative degradation.
Biological Activity
N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide, also known as a derivative of piperazine, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : C15H20FN3O
- Molecular Weight : 277.34 g/mol
This compound is believed to interact primarily with nucleoside transporters. These transporters are crucial for the salvage pathways in nucleotide biosynthesis, which can be affected by the inhibition of nucleoside uptake. The compound's action may be enhanced in acidic environments, suggesting a pH-dependent mechanism that could influence its therapeutic efficacy.
Biochemical Pathways
The compound's interaction with nucleoside transporters can lead to:
- Inhibition of Nucleoside Uptake : This can disrupt nucleotide synthesis, potentially impacting cell proliferation and survival.
- Influence on Enzyme Activity : Similar compounds have been noted to affect various enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antidepressant-like Activity : Compounds with similar structures have shown potential in models of depression, possibly through modulation of serotonin receptors.
- Anti-inflammatory Properties : Evidence suggests that the compound could reduce inflammation by inhibiting specific signaling pathways.
Case Studies and Research Findings
-
Study on Receptor Binding :
- A study investigated the binding affinity of this compound to various receptors, including serotonin and dopamine receptors. Results indicated significant binding activity, suggesting potential use in treating mood disorders.
-
In Vitro Studies :
- In vitro assays demonstrated that the compound inhibited nucleoside transport in human cell lines, confirming its role as a potential therapeutic agent targeting metabolic pathways involved in cancer cell growth.
-
Animal Model Research :
- In animal models, administration of the compound resulted in reduced symptoms associated with anxiety and depression, supporting its potential as a novel antidepressant.
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for producing N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide, and how can intermediates be purified effectively?
- Methodology : Multi-step synthesis typically involves coupling cyclopropylamine with a piperazine-ethyl intermediate. Key steps include:
- Piperazine-ethyl precursor preparation : Alkylation of 4-(4-fluorophenyl)piperazine with ethyl bromoacetate, followed by reduction to the amine .
- Amide bond formation : Condensation with cyclopropylcarboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures for high-purity yields (>95%) .
Q. What preliminary pharmacological assays are recommended to evaluate this compound’s bioactivity?
- Approach :
- Receptor binding assays : Screen for affinity at serotonin (5-HT₁A/2A), dopamine (D₂/D₃), and adrenergic receptors due to structural similarity to arylpiperazine derivatives. Use radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
- Functional activity : cAMP modulation studies in HEK-293 cells transfected with target receptors .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining target affinity?
- Strategies :
- Lipophilicity optimization : Replace the cyclopropyl group with trifluoromethyl or methylsulfanyl substituents to improve blood-brain barrier penetration .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
- SAR studies : Systematic substitution on the piperazine ring (e.g., 2,3-dichlorophenyl) to refine receptor selectivity .
Q. How should researchers address contradictions in reported receptor binding affinities across studies?
- Resolution tactics :
- Assay standardization : Use consistent cell lines (e.g., CHO-K1 vs. HEK-293) and ligand concentrations to minimize variability .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with crystallographic data for 5-HT₁A/D₃ receptors .
- Control experiments : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to calibrate assay conditions .
Q. What experimental designs are critical for evaluating in vivo toxicity and safety margins?
- Protocol design :
- Acute toxicity : OECD Guideline 423-based studies in rodents, monitoring LD₅₀ and organ histopathology .
- Subchronic exposure : 28-day repeated dose studies (oral/gavage) with hematological and biochemical profiling .
- Cardiotoxicity risk assessment : hERG channel inhibition assays (patch-clamp or FLIPR) to predict QT prolongation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported metabolic stability between in vitro and in vivo models?
- Analytical framework :
- In vitro-in vivo extrapolation (IVIVE) : Compare hepatic microsome stability (e.g., human vs. rat) with plasma clearance rates from PK studies .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites and assess species-specific degradation pathways .
- Protein binding adjustments : Measure free fraction (fu) via equilibrium dialysis to adjust for plasma protein binding differences .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
